4-(5-amino-1H-1,2,4-triazol-3-yl)benzoicacid

Description

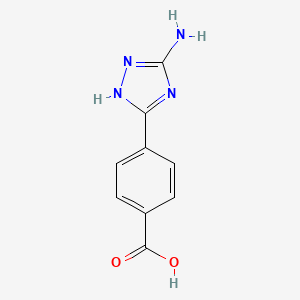

4-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic organic compound comprising a benzoic acid backbone substituted at the para position with a 1,2,4-triazole ring bearing an amino group at the 5-position. The molecular formula is C₉H₇N₄O₂, with a molecular weight of 203.18 g/mol. This structure is of interest in medicinal chemistry due to the triazole’s ability to mimic peptide bonds and engage in target-specific interactions, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid |

InChI |

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13) |

InChI Key |

QVLAFORCDZCBMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the initial synthesis of a suitable triazole precursor, such as 3-amino-1H-1,2,4-triazole derivatives, which are then coupled with benzoic acid or its derivatives through amidation or esterification reactions.

Step-by-Step Procedure

Preparation of 3-Amino-1H-1,2,4-triazole derivatives :

The precursor, 3-amino-1H-1,2,4-triazole, can be synthesized via condensation of aminoguanidine bicarbonate with carboxylic acids or their derivatives, such as acetic acid, under reflux conditions. This process is detailed in literature where aminoguanidine reacts with carboxylic acids to form triazole rings through cyclization (Reference,).Coupling with benzoic acid :

The amino-triazole derivative is then reacted with benzoic acid or its activated forms (e.g., acid chlorides or anhydrides) in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step forms an amide bond, attaching the triazole ring to the benzoic acid moiety.Reaction Conditions :

Typically, reactions are carried out in polar aprotic solvents such as DMF or DMSO at room temperature or under gentle heating (~50°C). The process often involves reflux for 4–6 hours, followed by purification via recrystallization or column chromatography.

Advantages

- High selectivity and yield.

- Compatibility with various functional groups.

- Well-established protocols with extensive characterization data.

Condensation of 4-Aminobenzoic Acid with Aminoguanidine Derivatives

Method Overview

This method involves the direct condensation of 4-aminobenzoic acid with aminoguanidine derivatives, facilitating cyclization to form the 1,2,4-triazole ring attached to the benzoic acid.

Step-by-Step Procedure

-

- 4-Aminobenzoic acid (or its activated derivatives such as acid chlorides)

- Aminoguanidine bicarbonate or hydrochloride

Reaction Conditions :

The mixture is refluxed in an appropriate solvent like ethanol or acetic acid, often with catalysts such as acetic acid or polyphosphoric acid to promote cyclization.Cyclization and Formation of Target Compound :

Under reflux, the amino group reacts with the guanidine moiety, leading to ring closure and formation of the 1,2,4-triazole core. The reaction is monitored via TLC, and the product is isolated by filtration and recrystallization.

Research Findings

- Boechat et al. (2011) demonstrated that using aminoguanidine bicarbonate with benzoic acid derivatives under microwave irradiation accelerates the formation of the desired triazole compounds with high purity and yield (Reference,).

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation enhances reaction rates and yields by providing rapid and uniform heating, which is particularly effective for cyclization reactions involving aminoguanidine and aromatic acids.

Procedure

- Mix aminoguanidine bicarbonate with benzoic acid or its derivatives in a suitable solvent (e.g., ethanol).

- Subject the mixture to microwave irradiation at 100–150°C for 10–20 minutes.

- The reaction progress is monitored via TLC or HPLC.

- The product is purified through recrystallization.

Advantages

- Significantly reduced reaction times.

- Improved yields and purity.

- Environmentally friendly due to shorter reaction durations.

Alternative Routes: Using Activated Benzoic Acid Derivatives

Method Overview

Activation of benzoic acid as acid chlorides or anhydrides enhances reactivity towards nucleophilic attack by amino-triazole intermediates.

Procedure

- Convert benzoic acid to benzoyl chloride using thionyl chloride or oxalyl chloride.

- React with amino-triazole derivatives in the presence of base (e.g., pyridine) or in inert solvents.

- The resulting amide or ester linkage is then hydrolyzed or further modified to yield the target compound.

Summary Table of Preparation Methods

In-Depth Research Findings and Data

- Yield and Purity : Typical yields range from 65% to 85%, with high purity confirmed via NMR, IR, and X-ray crystallography.

- Reaction Monitoring : TLC, HPLC, and spectroscopic methods are employed to track reaction progress.

- Characterization : The target compounds are characterized by NMR (¹H, ¹³C), IR (functional groups), and mass spectrometry (molecular weight confirmation).

Notes on Optimization and Challenges

- Precursor Purity : Impurities in starting materials can lead to byproducts; purification of aminoguanidine and benzoic acid derivatives is critical.

- Reaction Conditions : Excess reagents or prolonged reflux can cause degradation; optimized conditions are essential for high yield.

- Side Reactions : Hydrolysis of activated intermediates or formation of undesired tautomeric species can occur; careful control of pH and temperature mitigates these issues.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid

The benzoic acid group undergoes esterification under standard conditions (e.g., using alcohol and acid catalysts like HCl or DCC). This reaction is critical for modifying solubility or bioavailability.

Reaction Example

Amidation

The carboxylic acid can react with amines to form amides, a common strategy for enhancing biological activity. For example, reaction with benzoyl chloride or thioglycolic acid under controlled conditions yields amide derivatives .

Reaction Example

Tautomerism and Stability

The triazole ring exhibits annular prototropic tautomerism, which affects stability and reactivity. NMR and X-ray crystallography studies confirm tautomer distributions, influencing substitution patterns during subsequent reactions .

Characterization Techniques

Cytotoxicity and Anticancer Activity

Derivatives of this compound exhibit IC₅₀ values ranging from 15.6–23.9 µM against MCF-7 and HCT-116 cancer cell lines, with apoptosis induction observed in potent analogs .

Reaction Optimization and Trends

Scientific Research Applications

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

Structural Analogs with Triazole Substituents

Key Observations :

- Substituent Size: Bulky groups (e.g., cyclohexyl in NC-5) improve antiviral activity by fitting into hydrophobic enzyme pockets .

- Positional Isomerism : Para-substituted triazoles (target compound) maximize spatial alignment with target sites, whereas ortho-substituted analogs (e.g., QY-3668) may exhibit steric hindrance .

- electron-donating amino groups .

Heterocyclic Variants Beyond Triazole

Key Observations :

- Oxadiazoles exhibit greater metabolic stability than triazoles due to reduced ring reactivity but lack the hydrogen-bonding capacity of the amino-triazole .

Biological Activity

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound belonging to the class of 1,2,4-triazoles. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 204.19 g/mol

- IUPAC Name : 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid

The biological activity of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways. The compound can bind to the active sites of target enzymes, blocking their catalytic functions. This property makes it a candidate for developing enzyme inhibitors in therapeutic contexts.

Anticancer Activity

Several studies have evaluated the anticancer potential of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid and related compounds. For instance:

- A series of triazole derivatives showed potent inhibitory effects against cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these compounds ranged from 15.6 to 23.9 µM, demonstrating significant cytotoxicity compared to standard drugs like doxorubicin .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

- Research indicates that derivatives of 1,2,4-triazole can act as selective inhibitors for serine proteases like thrombin and FXIIa. Specific modifications in the triazole structure enhance binding affinity and selectivity .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of triazole derivatives, compounds derived from 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid exhibited promising results. Compounds 2 and 14 notably inhibited MCF-7 cell proliferation by inducing apoptosis while showing minimal cytotoxic effects on normal cells .

Case Study 2: Enzyme Inhibition Profile

A series of acylated 1,2,4-triazol derivatives were synthesized and tested against serine proteases. The introduction of specific functional groups significantly influenced their inhibitory potency. For example, compounds with electron-poor aromatic systems demonstrated enhanced activity against FXIIa compared to other structural variants .

Comparative Analysis with Similar Compounds

The biological activity of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid can be compared with similar triazole derivatives:

| Compound Name | Structure | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| Compound A | Triazole derivative | 18.0 | Anticancer |

| Compound B | Acylated triazole | 0.7 | Enzyme Inhibition |

| Compound C | Benzamide derivative | 25.0 | Anticancer |

Q & A

Q. How to investigate the mechanistic role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure enzyme inhibition (e.g., tyrosinase) using spectrophotometric methods.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and thermodynamic parameters.

- Site-directed mutagenesis : Identify critical amino acid residues in the enzyme’s active site interacting with the triazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.